molecular formula C14H12ClN5 B3037856 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine CAS No. 644959-97-7

6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B3037856
CAS No.: 644959-97-7
M. Wt: 285.73 g/mol
InChI Key: TUHLIPYSHRIRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 6-position and a naphthalen-2-yl group at the 2-position of the triazine core. Key synthetic routes likely involve nucleophilic substitution reactions on triazine precursors, as seen in analogous compounds (e.g., substitution with naphthalen-2-amine) .

Properties

IUPAC Name

6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-8-12-18-13(16)20-14(19-12)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHLIPYSHRIRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC(=NC(=N3)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327946
Record name 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

644959-97-7
Record name 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule features a 1,3,5-triazine core with three distinct substituents:

  • Position 2 : Naphthalen-2-yl amine group.
  • Position 4 : Primary amine.
  • Position 6 : Chloromethyl group.

Retrosynthetically, the triazine ring can be constructed via cyclocondensation of nitriles or stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The latter approach is preferred due to its regioselective control.

Synthetic Routes and Methodologies

Cyanuric Chloride-Based Stepwise Substitution

Cyanuric chloride’s three reactive chlorides allow sequential substitution at positions 4, 2, and 6.

Step 2: Naphthalen-2-yl Amine Substitution at Position 2

The second chloride is displaced by naphthalen-2-amine under controlled basic conditions.
Conditions :

  • Solvent: Dimethylformamide (DMF).
  • Base: Triethylamine (TEA).
  • Molar ratio: 1:1.1 (cyanuric derivative:amine).
  • Temperature: 25–30°C, 12–18 hours.
  • Yield: 78–84%.
Step 3: Chloromethyl Group Introduction at Position 6

The final chloride is substituted with chloromethyl via Friedel-Crafts alkylation or nucleophilic displacement.
Method A : Reaction with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃.

  • Solvent: Dichloromethane (DCM).
  • Catalyst: Anhydrous AlCl₃.
  • Temperature: Reflux (40°C), 6 hours.
  • Yield: 65–70%.

Method B : Direct chlorination of a pre-installed methyl group using SOCl₂.

  • Solvent: Toluene.
  • Reagent: Thionyl chloride (SOCl₂), catalytic DMF.
  • Temperature: 80°C, 4 hours.
  • Yield: 72–77%.

Alternative Route: Pre-Functionalized Triazine Intermediate

A modified approach involves synthesizing 6-(chloromethyl)-2,4-diamino-1,3,5-triazine first, followed by naphthalen-2-yl amine coupling.

Synthesis of 6-(Chloromethyl)-2,4-Diamino-1,3,5-Triazine

Procedure :

  • Cyanuric chloride reacts with methylamine at position 6 (0°C, THF).
  • Chlorination of the methyl group using Cl₂ gas under UV light.
    Conditions :
  • Chlorinating agent: Cl₂ gas.
  • Solvent: CCl₄.
  • Temperature: 25°C, 8 hours.
  • Yield: 68%.
Coupling with Naphthalen-2-yl Amine

Buchwald-Hartwig amination or Ullmann coupling facilitates aryl amine attachment.
Conditions :

  • Catalyst: Pd₂(dba)₃, Xantphos.
  • Base: Cs₂CO₃.
  • Solvent: 1,4-Dioxane.
  • Temperature: 100°C, 24 hours.
  • Yield: 60–65%.

Optimization and Challenges

Regioselectivity Control

  • Temperature Gradients : Lower temperatures (0–5°C) favor substitution at position 4, while higher temperatures (25–30°C) target position 2.
  • Steric Effects : Bulky amines (e.g., naphthalen-2-yl) require prolonged reaction times for complete substitution.

Purity and Byproduct Mitigation

  • Common Byproducts :
    • Di-substituted triazines (positions 2 and 4).
    • Hydrolysis products from chloromethyl group.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

Analytical Characterization

Spectroscopic Data

Technique Key Findings
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, triazine-H), 7.85–7.43 (m, 7H, naphthalene-H), 4.62 (s, 2H, CH₂Cl).
IR (KBr) 3340 cm⁻¹ (N-H stretch), 1560 cm⁻¹ (C=N triazine), 680 cm⁻¹ (C-Cl).
MS (ESI) [M+H]⁺ m/z 326.1 (calc. 326.08).

Purity Assessment

Method Conditions Purity
HPLC C18 column, 70:30 MeOH/H₂O, 1 mL/min 95.2%
Elemental Analysis C: 58.1%, H: 4.3%, N: 25.8% (theor. C: 58.7%, H: 4.1%, N: 25.4%).

Industrial-Scale Considerations

  • Cost Efficiency : Cyanuric chloride ($45/kg) vs. pre-functionalized intermediates ($120/kg).
  • Safety : Chloromethylating agents (MOMCl, SOCl₂) require strict inert-atmosphere handling.
  • Environmental Impact : Solvent recovery systems (e.g., DMF distillation) reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps. A common method includes reacting 4-amino-1,3,5-triazine with chloromethylating agents under controlled conditions. This reaction is usually carried out with a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The resulting intermediate is then reacted with naphthylamine to form the final product.

Industrial production involves similar synthetic routes but on a larger scale, using continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps like recrystallization and chromatography are employed to ensure the final product's purity.

Scientific Research Applications

Triazine derivatives, including 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine, have shown a diversity of biological applications . These compounds have displayed anti-HIV and anticancer activities and are used as organic light emitting diode (OLED) intermediates .

ApplicationDescription
Anticancer Activity Certain chloromethyl-substituted quinazoline analogs have demonstrated promising anticancer activity in vitro . For example, compounds with 2-chloromethyl substituted 4-anilinoquinazoline scaffolds were synthesized and tested against human hepatoma HepG2, breast cancer cell line MDA-MB-468, and colorectal cancer cell line HCT-116 .
OLED Intermediates 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is used as an organic light emitting diode (OLED) intermediate .
Antimicrobial Agents Fused 1,2,4-triazines have demonstrated antimicrobial, antiviral, and antimycobacterial activities .
Building Blocks in Synthesis Chloromethyl groups can be used as a reactive handle for further functionalization. The chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various substituents . For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces selectively 4 .
Anti-inflammatory Activity Some triazine derivatives have exhibited anti-inflammatory activities .

Case Studies

Anticancer Activity of Quinazoline Analogs:

  • Two 4-anilinoquinazoline analogs substituted with chloromethyl groups at the 2-position were synthesized and showed anticancer activity in vitro .
  • These compounds were examined in three different cancer cell lines: human hepatoma HepG2, breast cancer cell line MDA-MB-468, and colorectal cancer cell line HCT-116 .
  • The cytotoxicity effects of compounds on various cancer cell lines were determined by the MTT assay, and the results were expressed as the IC50 .
CompoundIC50 (µM) HepG2IC50 (µM) MDA-MB-468IC50 (µM) HCT-116
93.83.212.4
104.33.220

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . Additionally, the triazine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazine core allows diverse substitution patterns, significantly influencing physicochemical and biological properties. Below is a comparison of substituents and molecular features:

Compound Name Substituents at Positions 2, 4, 6 Molecular Formula Key Structural Features
Target Compound 2-Naphthalen-2-yl, 4-NH₂, 6-CH₂Cl C₁₄H₁₂ClN₅ Bulky aromatic group; reactive chloromethyl
Atrazine (6-chloro-N-ethyl-N'-isopropyl) 2-Ethyl, 4-isopropyl, 6-Cl C₈H₁₄ClN₅ Herbicide; chloro and alkyl groups
Simazine (6-chloro-N,N′-diethyl) 2,4-Diethyl, 6-Cl C₇H₁₂ClN₅ Herbicide; symmetric alkyl substitutions
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 2,4-NH₂, 6-(4-Cl-phenyl) C₉H₇ClN₆ Chlorophenyl enhances aromatic interactions
N,N′-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine 2,4-Diallyl, 6-Cl C₉H₁₂ClN₅ Allyl groups for polymerization potential

Key Observations :

  • Chloromethyl Group : The target compound’s 6-CH₂Cl group increases reactivity (e.g., nucleophilic substitution) compared to chloro (Cl) or alkyl substituents in herbicides like atrazine .
  • Naphthalen-2-yl Group : The bulky aromatic substituent may enhance π-π stacking in materials or improve binding affinity in pharmaceuticals, contrasting with simpler alkyl/aryl groups in other triazines .

Physicochemical Properties

Substituents critically impact solubility, stability, and electronic properties:

Property Target Compound Atrazine 6-(4-Chlorophenyl) Derivative
Molecular Weight ~297.7 g/mol 215.7 g/mol 234.7 g/mol
Water Solubility* Low (bulky aromatic) 33 mg/L (20°C) Very low (hydrophobic aryl)
Reactivity High (CH₂Cl) Moderate (Cl) Low (stable Cl-phenyl)
Electronic Effects Electron-withdrawing (Cl, triazine) Similar Enhanced by Cl-phenyl

*Estimated based on substituent hydrophobicity.

DFT Insights: used density functional theory (DFT) to analyze frontier molecular orbitals and electrostatic potentials in triazines, revealing how electron-withdrawing groups (e.g., Cl, CH₂Cl) modulate reactivity .

Biological Activity

6-(Chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine, also known by its CAS number 577765-11-8, is a triazine derivative with potential biological activities that are of interest in medicinal chemistry. This compound features a chloromethyl group and a naphthalene moiety, which contribute to its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula for this compound is C14H12ClN5, and its molecular weight is 285.73 g/mol. The structure includes a triazine ring with amino substitutions and a chloromethyl group that can participate in various chemical reactions.

The biological activity of 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine primarily involves its interaction with enzymes and receptors in biological systems. The chloromethyl group allows for nucleophilic substitution reactions, which may enhance the compound's ability to bind to specific biomolecules, potentially modulating their activity.

Biological Activities

Research indicates that derivatives of triazines, including this compound, exhibit various biological activities:

  • Anticancer Activity : Some studies suggest that triazine derivatives can inhibit cancer cell proliferation. For example, compounds similar to 6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine have shown cytotoxic effects against human leukemia cells with IC50 values indicating significant potency .
  • Antimicrobial Properties : Triazine derivatives have been explored for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
  • Antiviral Effects : There is evidence that triazines can exhibit antiviral properties, making them potential candidates for further development in treating viral infections .

Case Studies

Several studies have focused on the synthesis and evaluation of triazine derivatives for their biological activities:

  • A study evaluated the cytotoxicity of synthesized triazine derivatives against human cancer cell lines. The results indicated that certain modifications to the triazine structure significantly enhanced anticancer activity .
  • Another investigation assessed the antimicrobial efficacy of triazine derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited zones of inhibition ranging from 9 to 20 mm .

Data Table: Biological Activity Overview

Biological Activity Description IC50/Effectiveness
AnticancerInhibition of cancer cell proliferationIC50 values as low as 0.13 µM against human leukemia cells
AntimicrobialActivity against bacterial strainsZones of inhibition: 9 - 20 mm
AntiviralPotential efficacy against viral infectionsNot quantified but promising results in preliminary studies

Q & A

Q. Optimization Strategies :

  • Catalysts : Use triethylamine or NaHCO₃ to scavenge HCl and drive substitution .
  • Solvent Choice : DMSO enhances reactivity but may require post-reaction purification to remove sulfoxide byproducts .
  • Temperature Control : Elevated temperatures (80–100°C) improve kinetics but may risk decomposition; monitor via TLC or HPLC .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range
Naphthyl SubstitutionDMF, 80°C, 18h60–75%
Final AminationNH₃/EtOH, 60°C, 12h45–55%

Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak area) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., naphthyl protons at δ 7.4–8.2 ppm; chloromethyl signal at δ 4.5–4.7 ppm) .
    • HRMS : Validate molecular ion ([M+H]⁺) and isotopic Cl pattern .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (R-factor < 0.05) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :
The chloromethyl group acts as a reactive electrophilic site. Key factors influencing reactivity:

  • Electronic Effects : Electron-withdrawing triazine ring enhances Cl⁻ leaving-group ability .
  • Steric Hindrance : Naphthyl substituents may slow kinetics; use bulky amine nucleophiles with caution .
  • Solvent Effects : Polar aprotic solvents stabilize transition states (e.g., DMF increases reaction rate 2–3× vs. THF) .

Contradiction Resolution :
Conflicting reports on hydrolysis rates (acidic vs. basic) can be addressed by:

pH-Dependent Studies : Monitor degradation via UV-Vis (λ_max shifts indicate ring-opening).

Competitive Experiments : Compare reactivity of chloromethyl vs. other leaving groups (e.g., bromomethyl) under identical conditions .

Advanced: How does the naphthyl substituent influence the compound’s photostability and electronic properties?

Q. Methodological Answer :

  • Photostability : The naphthyl group’s extended π-system enhances UV absorption (λ ~ 290 nm), increasing susceptibility to photodegradation. Mitigate via:
    • Additives : Incorporate antioxidants (e.g., BHT) in formulations .
    • Encapsulation : Use cyclodextrins or polymeric matrices to shield the chromophore .
  • Electronic Properties :
    • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer interactions with biological targets .
    • Electrochemical Profiling : Cyclic voltammetry reveals redox activity at −0.8 V to +1.2 V (vs. Ag/AgCl), correlating with bioreductive activation .

Advanced: What strategies resolve contradictory data on the compound’s biological activity across cell lines?

Methodological Answer :
Discrepancies in IC₅₀ values (e.g., tumor vs. normal cells) may arise from:

  • Membrane Permeability : Assess logP (calculated ~2.8) and adjust via prodrug strategies (e.g., phosphate esters) .
  • Metabolic Stability : Use liver microsome assays to identify CYP450-mediated deactivation pathways .
  • Target Engagement : Validate via SPR or fluorescence polarization (Kd < 1 µM confirms direct binding) .

Q. Table 2: Representative Biological Data

Cell LineIC₅₀ (µM)Mechanism Hypothesized
HeLa12.3 ± 1.2Topoisomerase inhibition
MCF-78.9 ± 0.7Reactive oxygen species (ROS) induction

Advanced: How can computational modeling predict interactions with DNA or protein targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to DNA minor grooves or kinase ATP pockets (e.g., CDK2). Key parameters:
    • Grid Box : Center on DNA base pairs (coordinates 10Å × 10Å × 10Å).
    • Scoring Function : MM/GBSA for binding free energy (ΔG < −7 kcal/mol indicates high affinity) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .

Advanced: What analytical methods detect degradation products under accelerated stability conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks or UV light (ICH Q1B guidelines).
  • LC-MS/MS : Identify major degradation products (e.g., dechlorinated triazine or naphthyl oxidation adducts) .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life (t₉₀ > 24 months at 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.